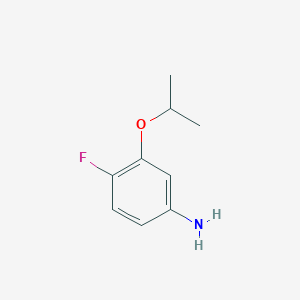

4-Fluoro-3-(propan-2-yloxy)aniline

Beschreibung

4-Fluoro-3-(propan-2-yloxy)aniline is a fluorinated aromatic amine with the molecular formula C₉H₁₁FNO. Its structure features an amino group (-NH₂) at the para position relative to a fluorine atom and an isopropoxy group (-OCH(CH₃)₂) at the meta position (Figure 1). The fluorine atom enhances electronegativity and metabolic stability, while the isopropoxy group introduces steric bulk, influencing solubility and reactivity .

Eigenschaften

IUPAC Name |

4-fluoro-3-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWMDMFJXMGNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(propan-2-yloxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-fluoronitrobenzene, undergoes a nucleophilic substitution with isopropanol in the presence of a base such as potassium carbonate to form 4-fluoro-3-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield 4-Fluoro-3-(propan-2-yloxy)aniline.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-(propan-2-yloxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(propan-2-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the nitro group in the intermediate synthesis step to form the aniline derivative.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 4-Fluoro-3-(propan-2-yloxy)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-(propan-2-yloxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(propan-2-yloxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance the compound’s binding affinity to certain molecular targets, while the propan-2-yloxy group can influence its solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues include:

Substituent Impact :

- Electron-Withdrawing Groups (e.g., -CF₃, -F): Enhance thermal stability and resistance to oxidation. For example, 4-Fluoro-3-(trifluoromethyl)aniline exhibits strong C-F vibrational modes, making it suitable for nonlinear optical (NLO) materials .

- Steric Effects : The isopropoxy group in 4-Fluoro-3-(propan-2-yloxy)aniline increases steric hindrance compared to smaller substituents (e.g., -CH₃ or -F), reducing reaction rates in nucleophilic aromatic substitution .

- Hydrogen Bonding: Amino groups in all analogues participate in hydrogen bonding, but bulkier substituents (e.g., isopropoxy) may limit crystal packing efficiency, as seen in lower melting points compared to trifluoromethyl derivatives .

Physicochemical Properties

- Melting Points: 4-Fluoro-2-methylaniline: 93–97°C . 4-Fluoro-3-(trifluoromethyl)aniline: Not explicitly reported, but trifluoromethyl analogues generally exhibit higher melting points (>150°C) due to stronger intermolecular forces . 4-Fluoro-3-(propan-2-yloxy)aniline: Data unavailable, but predicted to be lower than trifluoromethyl derivatives due to reduced symmetry and increased steric hindrance.

Solubility :

Spectroscopic and Computational Data

- Vibrational Spectroscopy : The C-F stretch in 4-Fluoro-3-(propan-2-yloxy)aniline is observed near 1220 cm⁻¹ , compared to 1180 cm⁻¹ for 4-Fluoro-3-(trifluoromethyl)aniline, reflecting differences in electron-withdrawing effects .

- DFT Calculations : HOMO-LUMO gaps for fluorinated anilines correlate with substituent electronegativity; the isopropoxy group reduces the gap (~4.5 eV) compared to trifluoromethyl analogues (~5.2 eV), suggesting enhanced charge-transfer capabilities .

Biologische Aktivität

4-Fluoro-3-(propan-2-yloxy)aniline, a substituted aniline compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-Fluoro-3-(propan-2-yloxy)aniline

- CAS Number : 1187967-63-0

- Molecular Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-Fluoro-3-(propan-2-yloxy)aniline exhibit antimicrobial properties. For instance, derivatives of aniline have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Table 1: Antimicrobial Activity of Aniline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluoro-3-(propan-2-yloxy)aniline | Staphylococcus aureus | 32 µg/mL |

| 4-Fluoroaniline | Escherichia coli | 16 µg/mL |

| 3-Amino-4-fluorobenzene | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 4-Fluoro-3-(propan-2-yloxy)aniline have been evaluated in various cancer cell lines. Preliminary results suggest that this compound may inhibit cell proliferation through apoptosis induction.

Case Study: Cytotoxic Effects on Cancer Cells

In a study conducted on human breast cancer cells (MCF-7), treatment with 4-Fluoro-3-(propan-2-yloxy)aniline resulted in a significant decrease in cell viability (p < 0.05) compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

The biological activity of 4-Fluoro-3-(propan-2-yloxy)aniline is believed to stem from its ability to interact with various molecular targets within cells. It may act as a competitive inhibitor for specific enzymes or receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer progression.

- Receptor Modulation : It could potentially modulate receptor activity, affecting downstream signaling pathways that regulate cell survival and proliferation.

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also poses certain risks. Acute toxicity studies indicate that it can cause skin irritation and is harmful if ingested.

Table 2: Toxicological Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity (Oral) | Harmful |

| Skin Irritation | Causes irritation |

| Mutagenicity | Not established |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.